molecular formula C15H21NO6 B6145396 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid CAS No. 110782-24-6

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid

Cat. No.: B6145396
CAS No.: 110782-24-6
M. Wt: 311.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a free amine, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems .

Properties

CAS No.

110782-24-6

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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